molecular formula C11H20 B1585821 5-Undecyne CAS No. 2294-72-6

5-Undecyne

Cat. No.: B1585821
CAS No.: 2294-72-6
M. Wt: 152.28 g/mol
InChI Key: VRQLDBSWBBKOCR-UHFFFAOYSA-N
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Description

5-Undecyne is an organic compound with the molecular formula C₁₁H₂₀. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, undec-5-yne. It is a colorless liquid with a boiling point of approximately 471 K .

Synthetic Routes and Reaction Conditions:

    Alkylation of Terminal Alkynes: One common method for synthesizing this compound involves the alkylation of terminal alkynes. This process typically uses a strong base such as sodium amide (NaNH₂) to deprotonate the terminal alkyne, followed by the addition of an alkyl halide to form the desired product.

    Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where a terminal alkyne reacts with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reduction of this compound can be achieved using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium amide (NaNH₂).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of undecane.

    Substitution: Formation of substituted alkynes.

Scientific Research Applications

5-Undecyne has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, including the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Undecyne in chemical reactions involves the reactivity of the carbon-carbon triple bond. This bond can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of transition states and intermediates that facilitate the transformation of the compound into various products.

Comparison with Similar Compounds

    1-Decyne: Another alkyne with a similar structure but a different position of the triple bond.

    2-Undecyne: Similar in structure but with the triple bond located at the second carbon atom.

Uniqueness: 5-Undecyne is unique due to the position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to other alkynes.

Properties

IUPAC Name

undec-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLDBSWBBKOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177482
Record name 5-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-72-6
Record name 5-Undecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Undecyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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